molecular formula C16H18N2O2 B1297483 N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide CAS No. 954269-69-3

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide

Cat. No.: B1297483
CAS No.: 954269-69-3
M. Wt: 270.33 g/mol
InChI Key: RXMPAKPVOIHHMY-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide is an organic compound with the molecular formula C16H18N2O2 This compound is characterized by the presence of an amide group, an aminophenyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methylphenol with 2-bromopropanoic acid to form 2-(3-methylphenoxy)propanoic acid.

    Amidation Reaction: The intermediate 2-(3-methylphenoxy)propanoic acid is then reacted with 3-aminophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity reagents and solvents, as well as precise control of temperature and reaction time, are critical factors in achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide can be compared with other similar compounds such as:

    N-(3-aminophenyl)-3-(3-methylphenoxy)propanamide: Similar structure but with a different position of the methylphenoxy group.

    N-(3-aminophenyl)-3-(4-chloro-3-methylphenoxy)propanamide: Contains a chloro substituent, which can alter its chemical properties and reactivity.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-5-3-8-15(9-11)20-12(2)16(19)18-14-7-4-6-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMPAKPVOIHHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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